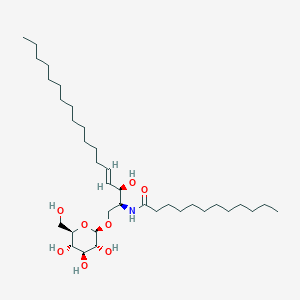
beta-D-glucosyl-N-(dodecanoyl)sphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-glucosyl-N-(dodecanoyl)sphingosine is a D-glucosyl-N-acylsphingosine in which the ceramide N-acyl group is dodecanoyl.
Glucosylceramide (D18:1/12:0), also known as beta-glccer (C12) or C12 beta-glccer, belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Glucosylceramide (D18:1/12:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Glucosylceramide (D18:1/12:0) has been found throughout most human tissues, and has also been primarily detected in blood. Within the cell, glucosylceramide (D18:1/12:0) is primarily located in the membrane (predicted from logP) and endosome.
Applications De Recherche Scientifique
Gaucher Disease Detection and Monitoring :
- Legnini et al. (2011) developed a tandem mass spectrometry method using D-Glucosyl-β1-1'-N-dodecanoyl-D-erythro-sphingosine to measure acid-β-glucosidase activity for high-throughput screening, particularly relevant for Gaucher disease detection and monitoring (Legnini et al., 2011).
Antibody Development for Glycosphingolipids :
- Brade et al. (2000) characterized rabbit antisera against glucosylceramides, crucial for studies on the localization of these compounds in various tissues (Brade et al., 2000).
Effects on Human Natural Killer Cells :
- Maghazachi et al. (2004) reported that D-glucosyl-beta1-1' sphingosine, among other glycosphingolipids, can induce apoptosis in human natural killer cells, which has implications for diseases where glycosphingolipids accumulate (Maghazachi et al., 2004).
Enzyme Multilayer Films for Catalysis :
- Caruso et al. (2000) demonstrated the assembly of β-glucosidase layers on colloidal particles, creating enzyme multilayer films active in glucosidation processes (Caruso et al., 2000).
Tumorigenesis Modulation :
- Schmelz et al. (2001) explored the role of sphingolipids, including glucosylceramide, in modulating intracellular beta-catenin localization and intestinal tumorigenesis, highlighting potential dietary intervention implications (Schmelz et al., 2001).
Quantitative Sphingolipid Analysis :
- Bielawski et al. (2009) developed a comprehensive high-performance liquid chromatography-tandem mass spectrometry method for analyzing bioactive sphingolipids, including glucosyl/galactosyl-ceramides (Bielawski et al., 2009).
Propriétés
Nom du produit |
beta-D-glucosyl-N-(dodecanoyl)sphingosine |
|---|---|
Formule moléculaire |
C36H69NO8 |
Poids moléculaire |
643.9 g/mol |
Nom IUPAC |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide |
InChI |
InChI=1S/C36H69NO8/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(39)29(28-44-36-35(43)34(42)33(41)31(27-38)45-36)37-32(40)26-24-22-20-17-12-10-8-6-4-2/h23,25,29-31,33-36,38-39,41-43H,3-22,24,26-28H2,1-2H3,(H,37,40)/b25-23+/t29-,30+,31+,33+,34-,35+,36+/m0/s1 |
Clé InChI |
IYCYEZLMOLRFAN-IUGLYQEMSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O |
Description physique |
Solid |
Solubilité |
Insoluble |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,3aR,5aS,6S,9aR,9bS)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-6-pentyl-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalene](/img/structure/B1259642.png)
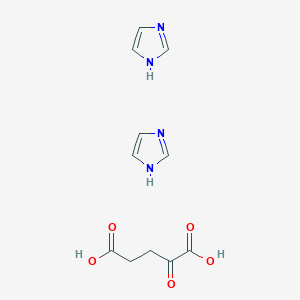
![alpha-(Methoxyimino)-n-methyl-2-[[[1-[3-(trifluoromethyl)phenyl]ethoxy]imino]methyl]benzeneacetamide](/img/structure/B1259645.png)
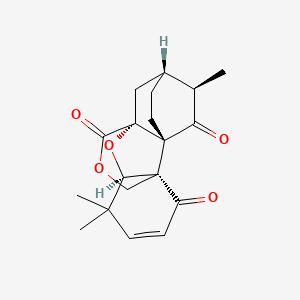
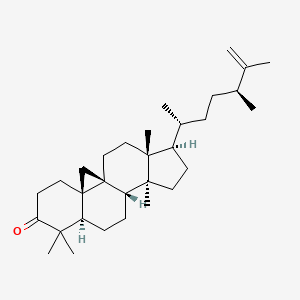
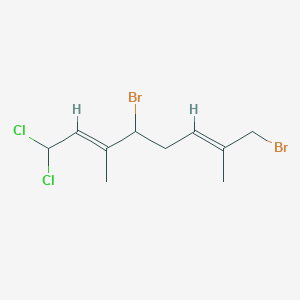

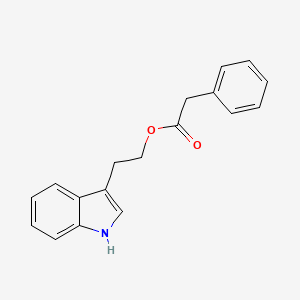
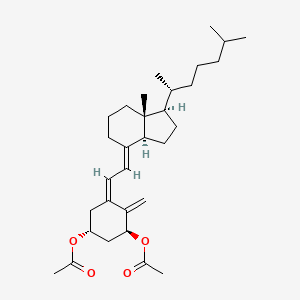
![N-[(6aR,10aR)-5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide](/img/structure/B1259655.png)
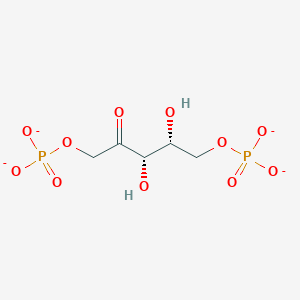

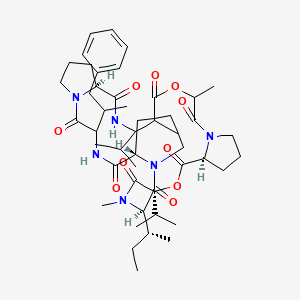
![[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate](/img/structure/B1259664.png)